tert-Butyl (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)carbamate
Overview
Description
“tert-Butyl (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)carbamate” is a chemical compound with the CAS Number: 1027785-44-9 . Its molecular weight is 358.43 and its IUPAC name is tert-butyl 1- [ (4-fluorophenyl)sulfonyl]-4-piperidinylcarbamate . It is stored at refrigerated temperatures .
Synthesis Analysis
The synthesis of similar compounds involves the use of dichloromethane, 4-Fluorobenzoic acid, 2- (7-Azobenzotriazole) -N, N, N ‘, N’-tetramethyluronium hexafluorophosphate, and N, N-diisopropylethylamine . The reaction is carried out at 25 ° C for 3 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23FN2O4S/c1-16 (2,3)23-15 (20)18-13-8-10-19 (11-9-13)24 (21,22)14-6-4-12 (17)5-7-14/h4-7,13H,8-11H2,1-3H3, (H,18,20) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 358.43 . It is stored at refrigerated temperatures .Properties
IUPAC Name |
tert-butyl N-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O4S/c1-16(2,3)23-15(20)18-13-8-10-19(11-9-13)24(21,22)14-6-4-12(17)5-7-14/h4-7,13H,8-11H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOATAZHUDPAJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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